
Drostanolone
Übersicht
Beschreibung
Drostanolon, auch bekannt als Dromostanolon, ist ein synthetisches anabol-androgenes Steroid, das von Dihydrotestosteron abgeleitet ist. Es wird hauptsächlich im medizinischen Bereich zur Behandlung von Brustkrebs bei Frauen nach der Menopause eingesetzt. Drostanolon ist bekannt für seine starken androgenen Eigenschaften und wird häufig von Sportlern und Bodybuildern verwendet, um die körperliche Leistung und die Muskeldefinition zu verbessern .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Drostanolon wird durch eine Reihe von chemischen Reaktionen aus Dihydrotestosteron synthetisiert. Die Synthese beinhaltet die Methylierung von Dihydrotestosteron an der 2α-Position. Diese Modifikation verstärkt die anabolen Eigenschaften der Verbindung, während ihre androgenen Wirkungen reduziert werden .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Drostanolon häufig in Form seiner Esterderivate, wie z. B. Drostanolonpropionat und Drostanolonenanthat, hergestellt. Diese veresterten Formen entstehen durch Reaktion von Drostanolon mit Propionsäure bzw. Enanthansäure. Der Veresterungsprozess verbessert die Stabilität der Verbindung und verlängert ihre Halbwertszeit im Körper .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Drostanolon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Drostanolon kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann zu ihrem entsprechenden Alkohol reduziert werden.
Substitution: Drostanolon kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Thionylchlorid können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate von Drostanolon .
Wissenschaftliche Forschungsanwendungen
Medical Applications
Drostanolone is primarily known for its use in treating specific medical conditions:
- Breast Cancer Treatment : this compound propionate (trade name Masteron) has been utilized in the treatment of advanced breast cancer due to its ability to inhibit estrogen production. Clinical studies have demonstrated its effectiveness in reducing tumor size and improving patient outcomes .
- Muscle Wasting Diseases : It is also prescribed for patients suffering from muscle wasting conditions, such as cachexia associated with cancer or AIDS. The anabolic properties of this compound help in promoting muscle growth and improving overall strength .
- Anemia Treatment : this compound has been investigated for its potential benefits in treating anemia by stimulating erythropoiesis (the production of red blood cells) due to its androgenic effects .
Performance Enhancement in Sports
This compound is widely used by athletes and bodybuilders for performance enhancement:
- Muscle Growth and Fat Loss : Athletes utilize this compound to increase lean muscle mass while minimizing fat gain. Its unique property of promoting muscle growth without significant water retention makes it popular in bodybuilding circles .
- Doping Control : Due to its prevalence in sports, this compound is frequently detected in doping control analyses. Studies have identified various metabolites of this compound that can serve as biomarkers for misuse, enhancing the ability to detect abuse in competitive sports .
Scientific Research Applications
This compound's chemical properties make it a subject of interest in scientific research:
- Biochemical Studies : Research has focused on this compound's metabolic pathways and its interaction with androgen receptors. Studies have employed techniques like liquid chromatography-mass spectrometry to analyze urinary metabolites, which can provide insights into the drug's pharmacokinetics and dynamics .
- Microbial Transformation Studies : Recent studies have explored the biotransformation of this compound using microbial cultures, leading to the synthesis of new metabolites with potential anti-cancer properties. This research highlights the compound's versatility beyond traditional applications .
Case Studies
Several documented case studies illustrate the clinical effectiveness and implications of this compound usage:
- Case Study 1 : A study involving a 38-year-old male with prostate cancer demonstrated significant improvements in muscle mass and strength following this compound treatment, showcasing its benefits in managing side effects associated with cancer therapies .
- Case Study 2 : In a cohort study involving experienced male weightlifters, those using anabolic-androgenic steroids like this compound exhibited notable changes in cardiovascular function compared to non-users, emphasizing the need for awareness regarding potential health risks associated with long-term use .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medical | Breast cancer treatment | Effective in reducing tumor size |
Muscle wasting diseases | Promotes muscle growth | |
Anemia treatment | Stimulates red blood cell production | |
Performance Enhancement | Bodybuilding | Increases lean muscle mass without fat gain |
Doping control | Frequently detected metabolites | |
Scientific Research | Biochemical studies | Insights into metabolic pathways |
Microbial transformation studies | Synthesis of new anti-cancer metabolites |
Wirkmechanismus
Drostanolone exerts its effects by binding to androgen receptors in the body. This binding triggers a series of intracellular changes that promote protein synthesis and muscle growth. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen. This results in reduced estrogen levels and decreased risk of estrogen-related side effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Testosteron: Ein natürliches anabol-androgenes Steroid mit ähnlichen Wirkungen, aber höherer androgener Aktivität.
Methenolon: Ein weiteres synthetisches anaboles Steroid mit einer geringeren androgenen Wirkung im Vergleich zu Drostanolon.
Oxandrolon: Bekannt für seine milden anabolen Wirkungen und seine geringe androgene Aktivität.
Einzigartigkeit von Drostanolon
Drostanolon ist einzigartig durch sein hohes anabol-androgenes Verhältnis, wodurch es effektiv für das Muskelwachstum ist und weniger androgene Nebenwirkungen hat. Seine Fähigkeit, Aromatase zu hemmen und die Östrogenumwandlung zu verhindern, unterscheidet es auch von anderen anabolen Steroiden .
Biologische Aktivität
Drostanolone, a synthetic anabolic androgenic steroid (AAS), is primarily known for its muscle-building properties and its use in treating certain medical conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, case studies, and research findings.
This compound functions as an agonist of the androgen receptor (AR) , which is the biological target for androgens like testosterone. Upon binding to the AR, this compound initiates a series of genetic changes that promote:
- Increased protein synthesis : This anabolic effect leads to muscle growth and repair.
- Decreased amino acid degradation : This catabolic inhibition helps retain muscle mass during periods of stress or caloric deficit.
- Antitumor effects : this compound has been shown to inhibit prolactin and estrogen receptors in breast tissue, contributing to its potential use in cancer therapy .
Pharmacokinetics
This compound is administered via intramuscular injection due to its poor oral bioavailability. The elimination half-life is approximately 2 days , making it necessary for frequent dosing to maintain therapeutic levels. The drug is metabolized into its active form, this compound, which exerts its effects on the body .
Anabolic Effects in Athletes
A notable case study involved a 23-year-old male bodybuilder who incorporated this compound into his training regimen. The study documented:
- Increased muscle mass : The subject experienced significant gains in muscle size despite no increase in training intensity.
- Elevated creatinine levels : Creatinine excretion increased in correlation with muscle mass gain, indicating enhanced protein metabolism .
Liver Injury and Renal Dysfunction
Research has highlighted the risks associated with AAS use, including liver injury. Two case reports detailed patients who developed anabolic steroid-induced liver injury (DILI) after using AAS, including this compound. Key findings included:
- Symptoms such as jaundice and elevated liver enzymes (e.g., alanine transaminase levels peaked at 125 U/L).
- Renal dysfunction was observed in 43% of cases, with peak creatinine levels reaching 225 μmol/L .
Metabolism and Biotransformation
Recent studies have focused on the biotransformation of this compound. For instance, microbial cultures such as Beauveria bassiana were used to identify new metabolites of this compound heptanoate. Key findings included:
- Hydroxylation at various carbon sites within the steroid structure.
- Identification of five new metabolites, which may have implications for understanding the pharmacological effects and safety profile of this compound .
Comparative Analysis of this compound Derivatives
The following table summarizes the biological activities and characteristics of various this compound derivatives:
Compound | Formulation | Half-Life | Primary Use | Biological Activity |
---|---|---|---|---|
This compound Propionate | Intramuscular | ~2 days | Muscle enhancement | Anabolic effects; AR agonist |
This compound Enanthate | Intramuscular | ~5 days | Muscle enhancement; cancer treatment | Anabolic effects; potential anti-cancer |
This compound Heptanoate | Intramuscular | Variable | Research into metabolites | Metabolite formation via microbial action |
Eigenschaften
IUPAC Name |
(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-11-20(3)13(10-17(12)21)4-5-14-15-6-7-18(22)19(15,2)9-8-16(14)20/h12-16,18,22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXILDNPCZPPRV-RFMGOVQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4O)C)CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022971 | |
Record name | Dromostanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
190.00 to 192.00 °C. @ 760.00 mm Hg | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.05e-03 g/L | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |
Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/hexane | |
CAS No. |
58-19-5 | |
Record name | Dromostanolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drostanolone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drostanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dromostanolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26198 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dromostanolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Drostanolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMOSTANOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7H00HDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-153 °C, 128 °C | |
Record name | Drostanolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DROMOSTANOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Drostanolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does drostanolone exert its effects in the body?
A1: this compound primarily acts by binding to androgen receptors (AR). [] This interaction triggers a cascade of downstream effects, including alterations in gene expression, protein synthesis, and cellular function. [] this compound exhibits a higher affinity for AR compared to testosterone. []
Q2: What are the primary effects of this compound administration?
A2: this compound exhibits both anabolic and androgenic effects. [] The anabolic effects include increased protein synthesis and muscle growth. [] The androgenic effects include the development and maintenance of male sexual characteristics. [] In a study on male hamsters, this compound demonstrated reinforcing properties, leading to voluntary self-administration. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol. []
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: this compound can be characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, [, ] and X-ray diffraction. [, ] These methods provide information on the compound's structure, purity, and presence of metabolites.
Q5: How is this compound typically formulated for administration?
A5: this compound is often formulated as an ester, such as this compound propionate or this compound enanthate, to improve its pharmacokinetic properties. [, , ] These esters are typically administered via intramuscular injection. [, ]
Q6: Does the type of esterification affect this compound's stability?
A6: While specific data on esterification's impact on this compound stability is limited in the provided research, it's important to note that esterification can generally influence a drug's stability profile.
Q7: Does this compound exhibit any catalytic properties?
A7: The provided research focuses primarily on this compound's biological activity and analytical detection. There is no mention of this compound possessing catalytic properties.
Q8: Have computational methods been employed to study this compound?
A8: Yes, computational techniques like density functional theory and Hirshfeld surface analysis have been used to investigate the crystal structures and intermolecular interactions of this compound polymorphs. [] These studies provide insights into the compound's solid-state properties.
Q9: How do structural modifications impact this compound's activity?
A9: Research suggests that alterations to the this compound structure can affect its biological activity. For instance, introducing a double bond in the A ring of the parent androstane structure slightly modifies its inhibitory effect on estrogen-stimulated mammary growth in mice. []
Q10: Are there any specific structural features of this compound that contribute to its binding affinity for the androgen receptor?
A10: While the provided research doesn't explicitly detail specific structural features impacting AR binding affinity, it's understood that modifications to the steroid nucleus, like the presence of the 2α-methyl group in this compound, can significantly influence its interaction with the AR.
Q11: Is there any information regarding SHE regulations specific to this compound?
A11: The provided research primarily focuses on this compound's biological effects, metabolism, and detection in various contexts like doping control. Specific SHE regulations related to its production, handling, or disposal are not discussed.
Q12: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A12: Research indicates that after oral administration, this compound is metabolized in the liver, primarily into 2α-methyl-5α-androstan-3α-ol-17-one. [, ] This major metabolite, along with other hydroxylated metabolites and the parent drug, are excreted in urine, primarily as glucuronide conjugates. [, ] The elimination half-life of this compound is approximately 5.3 hours. [, ]
Q13: How does the route of administration impact this compound's pharmacokinetic profile?
A13: While the provided research mainly focuses on oral and intramuscular administration, it highlights that different routes can influence a drug's pharmacokinetics. The esterification of this compound, commonly seen with injectable forms, aims to alter its absorption and duration of action compared to oral administration.
Q14: What animal models have been used to study this compound's effects?
A14: Studies have employed various animal models, including rats [, , , ] and mice, [] to investigate the effects of this compound. These models provide insights into the drug's impact on different physiological systems.
Q15: Is there any information on resistance mechanisms related to this compound?
A15: The provided research primarily focuses on this compound's metabolism, detection, and some therapeutic applications. Information regarding specific resistance mechanisms, particularly in the context of cancer treatment, is limited.
Q16: What are the potential adverse effects associated with this compound use?
A16: While the provided research focuses on scientific aspects, it's important to acknowledge that AAS use, including this compound, can be associated with adverse effects. These can include but are not limited to:
- Cardiovascular: Potential for cardiovascular events. []
- Hepatic: Risk of liver toxicity. [, ]
- Endocrine: Suppression of the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. []
Q17: Are there any specific drug delivery strategies being explored for this compound?
A17: The provided research doesn't delve into specific drug delivery strategies for this compound. Research primarily focuses on traditional administration routes like oral and intramuscular injections.
Q18: What analytical methods are commonly used to detect this compound in biological samples?
A18: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to detect and quantify this compound and its metabolites in biological samples like urine, blood, and hair. [, , , , ] The method typically involves extraction, derivatization, and analysis by GC-MS. Other techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be employed. []
Q19: What are the challenges associated with analyzing this compound in complex biological matrices?
A19: Analyzing this compound, especially at low concentrations, in complex matrices like urine or blood can be challenging due to potential interferences from endogenous compounds. Sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are crucial for removing these interferences and concentrating the analyte for improved detection. [, ]
Q20: Is there any information on the environmental impact of this compound?
A20: The provided research primarily focuses on this compound's effects and detection in biological systems. Information regarding its environmental impact, degradation pathways, or potential ecotoxicological effects is limited.
Q21: What is known about this compound's solubility in various media?
A21: While the research doesn't explicitly detail this compound's solubility in various media, it's generally understood that AAS, being lipophilic compounds, exhibit poor water solubility. The development of this compound esters aims to improve its lipophilicity, potentially enhancing its solubility in oil-based formulations for intramuscular injections.
Q22: How are analytical methods for this compound validated for use in doping control?
A22: Analytical methods for detecting this compound in doping control undergo rigorous validation according to guidelines set by organizations like the World Anti-Doping Agency (WADA). [, ] This validation process includes assessing parameters such as:
Q23: What quality control measures are employed during the analysis of this compound?
A23: To ensure accurate and reliable results, quality control measures are essential during this compound analysis. These typically include:
Q24: Is there any information on this compound's potential to elicit an immune response?
A24: The provided research primarily focuses on this compound's pharmacological effects and detection. Information regarding its potential immunogenicity is limited.
Q25: Does this compound interact with any drug transporters?
A25: While the provided research doesn't specifically address drug transporter interactions, it's known that AAS, being lipophilic, can interact with transporters like P-glycoprotein (P-gp) involved in drug absorption, distribution, and excretion.
Q26: What is known about this compound's biocompatibility and biodegradability?
A26: The provided research primarily focuses on this compound's pharmacological and analytical aspects. Specific information regarding its biocompatibility, degradation pathways, or potential for bioaccumulation is limited.
Q27: Are there any alternative compounds with similar effects to this compound?
A27: Numerous other AAS exist, each with its own pharmacological profile and potential applications. Some examples include:
- Nandrolone: Often used for its anabolic properties. [, ]
- Oxymetholone: Another potent AAS with applications in treating conditions like aplastic anemia. [, ]
- Stanozolol: Primarily known for its anabolic effects. []
Q28: Are there specific guidelines for the disposal of this compound-containing waste?
A28: The provided research does not address waste management guidelines for this compound. Proper disposal of pharmaceutical waste, including AAS, is crucial to minimize environmental contamination and potential risks. Consulting local regulations and guidelines for hazardous waste disposal is essential.
Q29: What research infrastructure and resources are important for studying this compound?
A29: Research on this compound necessitates access to:
Q30: When was this compound first synthesized and what were its initial applications?
A30: While the provided research doesn't specify the exact date of this compound's first synthesis, it mentions its introduction as a therapeutic agent for breast cancer treatment in the 1960s. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.